molecular formula C17H15N5OS B2962470 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1351647-44-3

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2962470
CAS No.: 1351647-44-3
M. Wt: 337.4
InChI Key: VQLZGECUBCWMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a novel chemical reagent designed for research use only, specifically for pharmaceutical development and biological screening. This hybrid compound features a 6-(1H-pyrazol-1-yl)pyridazine scaffold linked to an indolin-1-yl ethanone core via a thioether bridge . The 6-(1H-pyrazol-1-yl)pyridazine moiety is a privileged structure in medicinal chemistry, known to contribute to significant biological activity when incorporated into molecular designs . Similarly, the indolinone core represents a biologically relevant scaffold with documented applications in drug discovery . The strategic incorporation of the thioether linker enhances molecular flexibility and provides opportunities for additional interactions with biological targets. Researchers can utilize this compound as a key intermediate in multi-component reactions to generate structural diversity for biological evaluation . It serves as a valuable building block in drug discovery programs targeting various therapeutic areas, particularly in the development of protein kinase inhibitors and other enzyme-targeted therapies where such heterocyclic systems have demonstrated significant potential. The compound is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c23-17(21-11-8-13-4-1-2-5-14(13)21)12-24-16-7-6-15(19-20-16)22-10-3-9-18-22/h1-7,9-10H,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLZGECUBCWMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural arrangement comprising:

  • A pyridazine ring
  • A pyrazole moiety
  • An indoline structure
  • A thioether linkage

These components contribute to its diverse biological interactions and potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, particularly glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in several diseases, including Alzheimer's disease and type 2 diabetes. Preliminary studies suggest that the compound exhibits promising inhibitory activity against GSK-3, although further research is necessary to confirm these findings and elucidate the underlying mechanisms.

3. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Antioxidants play a critical role in neutralizing free radicals, thus protecting cells from damage.

The biological activity of this compound likely involves its interaction with specific molecular targets. The thioether bond may facilitate binding to various enzymes or receptors, modulating their activity. For instance:

  • Inhibition of GSK-3 : By binding to the active site of GSK-3, it may prevent substrate phosphorylation.
  • Antibacterial Mechanism : Potential inhibition of bacterial enzymes could disrupt metabolic pathways essential for bacterial survival.

Case Study 1: GSK-3 Inhibition

A study focused on the synthesis and evaluation of pyrazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant GSK-3 inhibition with IC50 values in the low micromolar range. This suggests a promising avenue for developing therapeutic agents targeting neurodegenerative diseases .

Case Study 2: Antibacterial Activity

In a comparative study on related thioether compounds, researchers found that certain derivatives displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. Although direct studies on the target compound are needed, these findings support the hypothesis that similar structural compounds can exert antibacterial effects .

Research Findings Summary Table

Biological ActivityMechanismReferences
GSK-3 InhibitionEnzyme binding
Antibacterial PropertiesEnzyme inhibition
Antioxidant ActivityFree radical scavenging

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Heterocycles and Substituents
  • Pyridazine-Thio-Ethanone Backbone: Target Compound: Pyridazine ring with a pyrazole substituent (6-position) and thioether-linked ethanone-indoline. Analog 1: 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone (CAS 1334373-95-3) replaces pyrazole with imidazole and indoline with phenyl, reducing molecular complexity (MW: 296.3 vs. ~400 estimated for the target) . Analog 2: 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone (CAS 923172-92-3) introduces a fluorophenyl-thiazole group and nitro substituent, increasing electron-withdrawing character (MW: 466.5) .
Functional Group Variations
  • Pyrazole vs. Imidazole/Thiazole :
    • Pyrazole (target) and imidazole (Analog 1) differ in nitrogen placement, affecting hydrogen bonding and solubility. Thiazole in Analog 2 adds sulfur, enhancing lipophilicity .
  • Indoline vs. Phenyl/Nitrophenyl :
    • Indoline’s bicyclic structure (target) may improve aromatic stacking compared to phenyl (Analog 1) or nitro-substituted phenyl (Analog 2), which could influence receptor binding .

Physicochemical Properties

Property Target Compound (Estimated) Analog 1 Analog 2 Oxathiapiprolin
Molecular Weight ~400 296.3 466.5 528.4
Key Functional Groups Pyrazole, Indoline Imidazole, Phenyl Thiazole, Nitrophenyl Pyrazole, Trifluoromethyl
Solubility (Predicted) Moderate (indoline enhances aromaticity) Low (phenyl) Very Low (nitro group) Low (lipophilic substituents)
Spectral Signatures IR: C=O ~1700 cm⁻¹; NMR: δ 7–8 (aromatic protons) Similar C=O and aromatic peaks Additional NO₂ IR stretch ~1520 cm⁻¹ Fluorine NMR signals

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key intermediate, pyridazine-thioether, can be prepared by reacting 6-(1H-pyrazol-1-yl)pyridazin-3-yl thiol with a halogenated indolin-1-yl ethanone derivative. Sodium salt reactions (e.g., using NaH) facilitate deprotonation of thiol groups, followed by coupling with acyl chlorides or activated esters. Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) and crystallization .

Advanced: How can reaction conditions be optimized to improve yield in pyridazine-thioether intermediate synthesis?

Answer: Optimization involves:

  • Temperature control: Maintaining 60–65°C during Vilsmeier-Haack formylation prevents side reactions .
  • Catalyst selection: Using DMF/POCl₃ for formylation enhances regioselectivity .
  • Solvent choice: Polar aprotic solvents (e.g., DMSO) improve solubility of heterocyclic intermediates .
  • Purification: Gradient elution in column chromatography minimizes co-elution of byproducts. Yield improvements (e.g., from 40% to 93%) are achievable via iterative solvent and catalyst screening .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm) and thioketone linkages .
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 378.0842) .
  • IR: Identifies carbonyl stretches (~1700 cm⁻¹) and thioether bonds (~650 cm⁻¹) .

Advanced: How are discrepancies in X-ray crystallographic data resolved for complex heterocycles?

Answer:

  • Validation tools: Programs like PLATON and CCDC check for missed symmetry, twinning, or disorder .
  • Refinement strategies: SHELXL’s restraints (e.g., DFIX, FLAT) correct bond-length deviations in pyridazine rings .
  • Data quality: High-resolution datasets (≤ 0.8 Å) and low Rint values (< 5%) reduce ambiguity .

Basic: What in vitro models are used to evaluate the biological activity of this compound?

Answer:

  • Cytotoxicity assays: MTS/PMS colorimetric assays in mouse fibroblast (L929) and human neuroblastoma (SH-SY5Y) cell lines .
  • Antiviral testing: Plaque reduction assays in dengue virus (DENV) models, focusing on NS3-NS4B interaction inhibition .

Advanced: How can mechanistic studies elucidate the compound’s antiviral activity?

Answer:

  • Target validation: Co-immunoprecipitation assays confirm disruption of NS3-NS4B protein interactions .
  • Resistance profiling: Serial passaging in DENV-infected cells identifies mutations (e.g., NS4B-F98L) that confer resistance .
  • Cryo-EM: Maps conformational changes in viral replication complexes post-treatment .

Advanced: What strategies address stereochemical effects on biological activity?

Answer:

  • Chiral resolution: HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers .
  • Activity comparison: Racemates vs. pure enantiomers are tested in parallel (e.g., fluoxapiprolin’s R and S forms show near-identical fungicidal activity) .

Basic: Which computational methods predict physicochemical properties?

Answer:

  • QikProp: Estimates logP (lipophilicity), PSA (polar surface area), and bioavailability .
  • Docking (AutoDock Vina): Screens binding affinities to targets like NS3 helicase .

Advanced: How are molecular docking results validated experimentally?

Answer:

  • Crystallographic overlay: Co-crystal structures (e.g., NS3-ethanone complexes) confirm predicted binding poses .
  • SAR studies: Modifying pyrazole substituents and correlating docking scores with IC₅₀ values refines models .

Basic: How is purity assessed, and what impurities are commonly observed?

Answer:

  • HPLC/LC-MS: Detects unreacted intermediates (e.g., indolin-1-yl ethanone) and oxidation byproducts .
  • TLC monitoring: Rf values (e.g., 0.3 in 7:3 hexane/EtOAc) track reaction progress .

Advanced: How are conflicting bioactivity data across studies reconciled?

Answer:

  • Dose-response curves: EC₅₀ comparisons under standardized conditions (e.g., 72-hour incubation) .
  • Cell line variability: Cross-testing in primary vs. immortalized cells (e.g., SH-SY5Y vs. HEK293) accounts for metabolic differences .

Structural: What role do crystallography software suites (e.g., SHELX) play in refinement?

Answer:

  • SHELXL: Applies restraints for anisotropic displacement parameters in disordered pyridazine rings .
  • ORTEP-3: Visualizes thermal ellipsoids to assess positional uncertainty in indolinyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.